molecular formula C10H9NO3S B15254067 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B15254067
M. Wt: 223.25 g/mol
InChI Key: IIYLMNPDKJQMKW-UHFFFAOYSA-N
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Description

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole and a thiophene ring

Preparation Methods

The synthesis of 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methyl-1,3-oxazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid include other heterocyclic compounds with oxazole or thiophene rings. For example:

    5-methyl-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the thiophene ring.

    3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the oxazole ring.

    5-methyl-1,2-oxazole-4-carboxylic acid: Lacks the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

5-Methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid is a synthetic compound belonging to the oxazole family. This article delves into its biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

The compound features a methyl group and a thiophenyl moiety attached to the oxazole ring, contributing to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Biological Activity Mechanism of Action Reference
Anticancer Activity Induces apoptosis in cancer cell lines through p53 pathway activation.
Antimicrobial Effects Exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties Modulates inflammatory pathways by inhibiting specific cytokines.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that this compound showed cytotoxicity against various cancer cell lines, including breast (MCF-7) and leukemia cells. The compound induced apoptosis through the upregulation of p53 and activation of caspase pathways, leading to cell death in a dose-dependent manner .
  • Antimicrobial Activity:
    • The compound was tested against common bacterial strains, showing a minimum inhibitory concentration (MIC) that indicates effective antibacterial properties. It was found to be more effective than traditional antibiotics like ampicillin in certain assays .
  • Anti-inflammatory Mechanisms:
    • Research indicated that the compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Synthesis of the Compound

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring:
    • The oxazole ring is synthesized through cyclization reactions involving thiophenes and appropriate carboxylic acid derivatives under acidic conditions.
  • Introduction of Methyl and Thiophenyl Groups:
    • Methylation can be achieved using methyl halides, while thiophenyl groups are introduced via electrophilic substitution reactions.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-methyl-3-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-6-9(10(12)13)8(11-14-6)5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IIYLMNPDKJQMKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC2=CC=CS2)C(=O)O

Origin of Product

United States

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